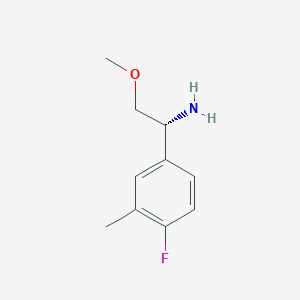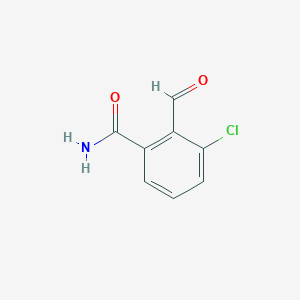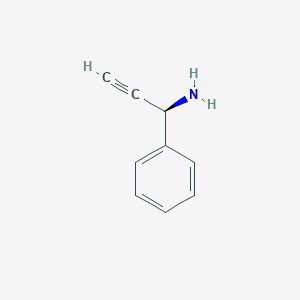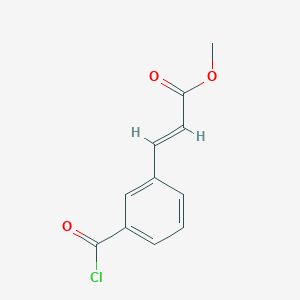
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- typically involves the reaction of 3,5-Heptadienal with 2-(2-propenyl)-dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can be used as a reagent or intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations.
Biology
In biology, this compound may be studied for its potential biological activity. Hydrazones are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Hydrazones have been investigated for their role in drug development due to their ability to interact with biological targets.
Industry
In industry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- include other hydrazones with different substituents. Examples include:
- Benzaldehyde hydrazone
- Acetone hydrazone
- 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- lies in its specific structure and the presence of the 2-(2-propenyl) group. This structural feature may impart unique chemical and biological properties, making it distinct from other hydrazones.
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-[(3E,5Z)-2-prop-2-enylhepta-3,5-dienylidene]amino]methanamine |
InChI |
InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+ |
InChI-Schlüssel |
KAOOVKLXOKSYFL-YAMDYLNVSA-N |
Isomerische SMILES |
C/C=C\C=C\C(CC=C)/C=N/N(C)C |
Kanonische SMILES |
CC=CC=CC(CC=C)C=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)

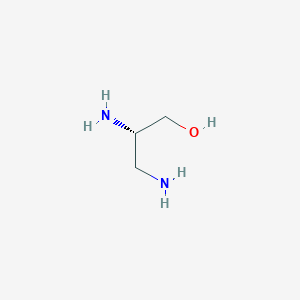

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

